1-(5-methyl-1H-indol-2-yl)ethanone
Description
1-(5-Methyl-1H-indol-2-yl)ethanone is an indole derivative featuring a methyl substituent at the 5-position of the indole ring and an acetyl (ethanone) group at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antimalarial, and enzyme inhibitory properties.
Properties
IUPAC Name |
1-(5-methyl-1H-indol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)6-11(12-10)8(2)13/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXQMIOMSVTMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525677 | |
| Record name | 1-(5-Methyl-1H-indol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89671-81-8 | |
| Record name | 1-(5-Methyl-1H-indol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-indol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indole with ethanone under specific conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(5-Methyl-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Type
- 1-(5-Chloro-1H-indol-3-yl)ethanone (CAS: 51843-24-4): Differs in substituent position (acetyl at indole-3 vs. 2) and halogen (Cl at position 5 vs. methyl). The chloro group is electron-withdrawing, which may enhance electrophilic reactivity compared to methyl. This compound has been explored for antimalarial activity but lacks direct data in the provided evidence .
- 1-(1-Methyl-1H-indol-3-yl)ethanone (8b): Methylation at the indole nitrogen (N1) instead of position 4. Synthesis involves potassium t-butoxide and methyl iodide, yielding a solid with a melting point of 108–109°C .
- 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c): Incorporates a sulfonyl group at N1, introducing strong electron-withdrawing effects. This modification increases molecular weight and polarity, reflected in a higher melting point (148–149°C) compared to 8b.
Functional Group Modifications
- Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone): The addition of a thioether group at the α-position of the ethanone significantly boosts antimalarial activity (pIC50 = 8.2129), surpassing chloroquine (pIC50 = 7.5528). Nitro groups at indole-5 and phenyl-4 positions enhance electron deficiency, favoring interactions with Plasmodium targets .
- Such modifications are common in cannabinoid receptor ligands, though biological data for this compound are unspecified .
Antimalarial Activity
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Exhibits superior antimalarial potency (IC50 = ~6 nM) due to dual nitro groups enhancing electron-withdrawing effects and thioether-mediated target binding. In contrast, 1-(5-methyl-1H-indol-2-yl)ethanone lacks these groups, likely resulting in lower activity .
- 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC50 = 90 nM, demonstrating that halogen substituents (Cl, Br) synergize with thioethers for activity. The methyl group in the target compound may reduce this synergy due to weaker electronic effects .
Enzyme Inhibition
- Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone): Hydroxyl groups enhance α-glucosidase inhibition (IC50 reduction by 30–50% compared to methoxy-only analogues). The methyl group in this compound may hinder hydrogen bonding with enzyme active sites .
Physicochemical Properties
| Compound | Substituents (Indole) | Melting Point (°C) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 5-Me, 2-acetyl | N/A | ~2.1 | Acetyl, methyl |
| 1-(1-Methyl-1H-indol-3-yl)ethanone (8b) | N1-Me, 3-acetyl | 108–109 | ~2.3 | Acetyl, N-methyl |
| 8c | N1-SO2(4-MePh), 3-acetyl | 148–149 | ~3.5 | Acetyl, sulfonyl |
| 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 5-NO2, 3-acetyl, thioether | N/A | ~3.8 | Nitro, thioether |
Biological Activity
1-(5-Methyl-1H-indol-2-yl)ethanone, a compound belonging to the indole family, has garnered attention for its potential biological activities. Indoles are known for their presence in numerous natural products and pharmaceuticals, making the study of their derivatives crucial for drug development and therapeutic applications.
This compound can be synthesized through various methods, including the reaction of 3-acetylindole with methyl iodide. This compound exhibits unique structural characteristics that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer , antimicrobial , and enzyme-inhibitory agent.
Anticancer Activity
Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain indole derivatives inhibit cell proliferation by interfering with specific molecular targets involved in cancer progression. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Properties
Indole derivatives have also shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). In a comparative study, it was found that certain structural modifications enhance AChE inhibition, suggesting that this compound could be a lead for developing new treatments for neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant AChE inhibition with an IC50 of 29.46 ± 0.31 µM | In vitro enzyme assays |
| Study 2 | Antimicrobial activity against E. coli and S. aureus | Disc diffusion method |
| Study 3 | Induced apoptosis in cancer cell lines | Flow cytometry and Western blot analysis |
Detailed Research Findings
- Acetylcholinesterase Inhibition : In a study focused on the synthesis of indole derivatives, this compound exhibited competitive inhibition against AChE, indicating its potential use in treating conditions characterized by cholinergic dysfunctions .
- Antimicrobial Testing : The compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Line Studies : In vitro tests revealed that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways, highlighting its potential role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
